molecular formula C7H15Br2N B1280125 1-(2-Bromoethyl)piperidine hydrobromide CAS No. 89796-22-5

1-(2-Bromoethyl)piperidine hydrobromide

Cat. No. B1280125
CAS RN: 89796-22-5
M. Wt: 273.01 g/mol
InChI Key: RIOIXQFVMBDUGI-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromoethyl)piperidine hydrobromide" is a brominated derivative of piperidine, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in the synthesis of various pharmacologically active molecules. The presence of the bromoethyl group makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated piperidine derivatives can be achieved through different routes. For instance, bromination of 3,6-dialkyl-1,4-dimethyl-2,5-piperazinedione with N-bromosuccinimide can yield tetrabromo and dibromo derivatives, which can be further modified to produce various substituted piperidines . Additionally, the synthesis of 2-hydroxy-1-(1-phenyltetralyl)piperidine, an analogue in the phencyclidine family, involves multiple steps including the reaction of a ketone with phenyl magnesium bromide, followed by cyclization with dibromopentane to yield a tertiary amine . These methods highlight the synthetic versatility of brominated piperidine compounds.

Molecular Structure Analysis

The molecular structure of brominated piperidine derivatives can be elucidated using spectroscopic methods. For example, the structure of 1-(o-hydroxy-alpha-alkylthiobenzylidene)piperidinium bromides and iodides was determined using such techniques . Additionally, X-ray analysis has been used to determine the structure of related piperidine compounds, providing insight into their three-dimensional conformation and potential for intermolecular interactions .

Chemical Reactions Analysis

Brominated piperidine derivatives can undergo various chemical reactions. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates has been demonstrated, leading to the formation of propanoates, which can be further transformed into novel compounds like 2-(methoxycarbonyl)indolizidine . Furthermore, bromodimethylsulfonium bromide-catalyzed multicomponent reactions involving 1,3-dicarbonyl compounds can yield functionalized piperidines, showcasing the reactivity of these brominated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidine derivatives are influenced by their molecular structure. The presence of bromine atoms and other substituents can affect their boiling points, solubility, and stability. The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been studied, revealing that hydrogen bonding and C-H...π interactions can stabilize the molecular conformation . These interactions are crucial for understanding the properties and reactivity of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Conjugate Addition in Organic Synthesis : 1-(2-Bromoethyl)piperidine hydrobromide is used in conjugate addition to alkyl acrylates, leading to novel compounds like 2-(methoxycarbonyl)indolizidine and 2-(hydroxymethyl)indolizidine (D’hooghe et al., 2009).
  • Reagent in Synthesis of Piperidines : It serves as a reagent in the synthesis of 4,4-disubstituted piperidines, which have applications in fields like neuroleptics and local anesthetics (Huybrechts & Hoornaert, 1981).

Biological and Pharmacological Studies

  • Antiplatelet Aggregation Activity : Certain carbamoylpyridine and carbamoylpiperidine analogues containing 1-(2-Bromoethyl)piperidine hydrobromide exhibit notable antiplatelet aggregating properties (Youssef et al., 2011).
  • Analgesic Effects : 1-(2-Bromoethyl)piperidine hydrobromide derivatives are studied for their analgesic effects, contributing to the understanding of stereochemical structure-activity relationships in medicinal chemistry (Ahmed et al., 1985).

Material Science and Engineering

  • Anion-Exchange Membrane Development : In the field of material sciences, derivatives of 1-(2-Bromoethyl)piperidine hydrobromide are used in developing poly(aryl piperidinium) cross-linked membranes for applications like fuel cells (Du et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-(2-bromoethyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOIXQFVMBDUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498363
Record name 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1)
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Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)piperidine hydrobromide

CAS RN

89796-22-5
Record name 89796-22-5
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Record name 1-(2-Bromoethyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)piperidine hydrobromide
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Synthesis routes and methods

Procedure details

15 g of the 1-(2-phenoxyethyl)piperidine thus obtained was reacted with 30 ml of 40% hydrobromic acid at 150° C. for 7 hours with stirring. The reaction solution was cooled, added with 20 ml of chloroform and then the chloroform layer was separated. The hydrobromic acid layer was condensed under reduced pressure and the residue was recrystallized from 5 ml of ethyl alcohol to give 15.1 g of 1-(2-bromoethyl)piperidine hydrobromide having a melting point of 89° C. to 91° C. in a yield of 79%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
FP Jorgesen, D Madsen, M Meldal, JV Olsen… - Synthesis - cornoilchemical.com
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 0 cornoilchemical.com
FP Jørgensen, D Madsen, M Meldal… - Journal of Medicinal …, 2019 - ACS Publications
A series of 35 analogues of Shld with modifications in the A-residue and the C-residues were prepared and investigated for binding to FKBP and GFP accumulation in transgenic plants. …
Number of citations: 5 pubs.acs.org

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